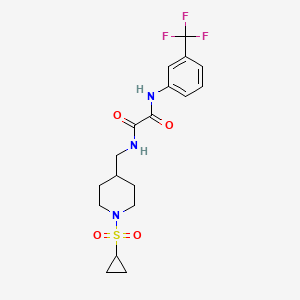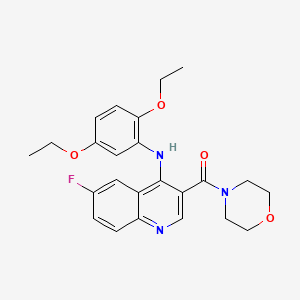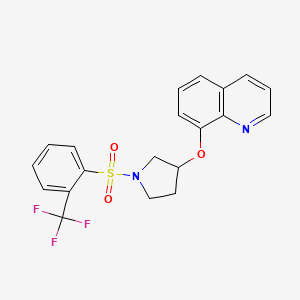
8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethyl group, which is of some importance in the pharmaceutical industry and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Trifluoromethylation, the process of introducing a trifluoromethyl group into an organic compound, is an actively pursued area in academic research .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethyl group can contribute to the unique physicochemical properties of the molecule .Chemical Reactions Analysis
The pyrrolidine ring and the trifluoromethyl group in the molecule can undergo various chemical reactions. For example, the pyrrolidine ring can be functionalized, and the trifluoromethyl group can participate in coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring and the trifluoromethyl group. These groups can affect the polarity, solubility, and stability of the compound .Aplicaciones Científicas De Investigación
- Researchers have explored the antiviral potential of derivatives containing the pyrrolidine scaffold. Investigating the activity of 8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline against various viruses (e.g., influenza, herpes simplex) could provide valuable insights .
- The trifluoromethyl group and the quinoline core may contribute to anti-inflammatory effects. Studying the compound’s impact on inflammatory pathways (e.g., NF-κB) could be relevant .
- The pyrrolidine ring often serves as a scaffold for kinase inhibitors. Investigate whether this compound targets specific kinases involved in disease pathways (e.g., cancer, neurodegenerative disorders) .
- Explore the potential of 8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline as an enzyme inhibitor. Its unique structure may interact with enzymes involved in metabolic processes or signaling pathways .
- Designing chemical probes based on this compound could help elucidate biological processes. Investigate its binding affinity to specific protein targets or cellular components .
- Given the diverse features of this compound, medicinal chemists can explore modifications to enhance its pharmacokinetics, solubility, and target selectivity. Consider designing analogs with improved properties .
Antiviral Activity
Anti-Inflammatory Properties
Kinase Inhibition
Enzyme Inhibition
Chemical Biology Probes
Medicinal Chemistry Optimization
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use and the target it interacts with. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Direcciones Futuras
Propiedades
IUPAC Name |
8-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3S/c21-20(22,23)16-7-1-2-9-18(16)29(26,27)25-12-10-15(13-25)28-17-8-3-5-14-6-4-11-24-19(14)17/h1-9,11,15H,10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRYTHINKNDVNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2407111.png)

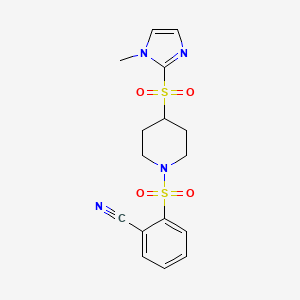
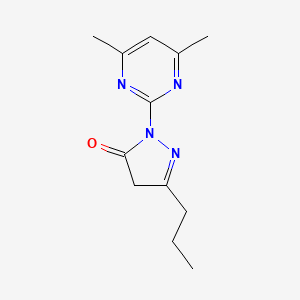
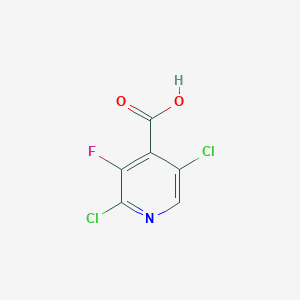
![1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2407118.png)

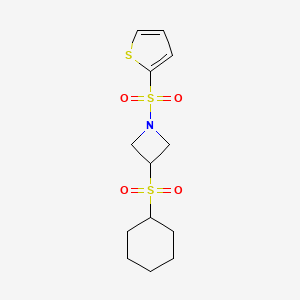
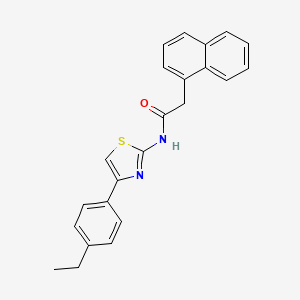
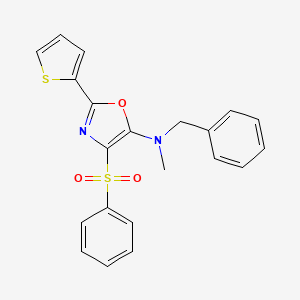

![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2407131.png)
